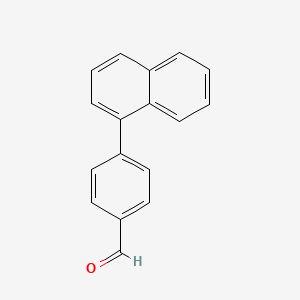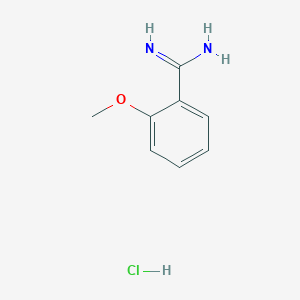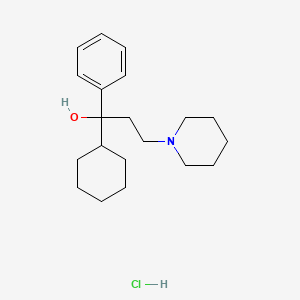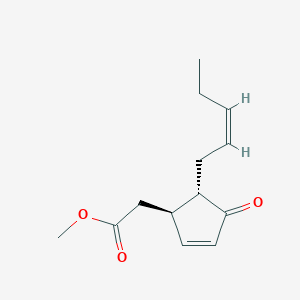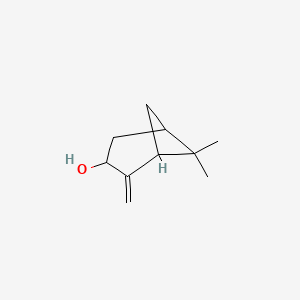
3-O-Methyldobutamine
Description
3-O-Methyldobutamine is a useful research compound. Its molecular formula is C19H25NO3 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.18344366 g/mol and the complexity rating of the compound is 318. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWSEZQQABCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915054 | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95231-13-3, 61413-41-0 | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3-O-Methyldobutamine?
A1: this compound, a metabolite of the synthetic catecholamine dobutamine, exhibits a complex interaction with α- and β-adrenoceptors. Specifically, the (+)-enantiomer of this compound acts as a potent and selective α1-adrenoceptor antagonist [, ]. This means it blocks the effects of norepinephrine at α1-adrenoceptors, which are found in various tissues and are involved in processes such as vasoconstriction. In contrast, both enantiomers show weak β2-adrenoceptor agonist activity, particularly in the rat uterus, although this effect is not highly stereoselective [].
Q2: How does the metabolism of dobutamine contribute to the formation of this compound in humans?
A2: Research has shown that this compound represents a major metabolite of dobutamine in humans []. When administered intravenously, a significant portion of dobutamine undergoes metabolism, with this compound and its acid-hydrolyzed derivatives constituting a substantial portion of the metabolites detected in urine []. This metabolic pathway is primarily facilitated by the enzyme catechol-O-methyltransferase (COMT) present in various tissues, including blood mononuclear cells [].
Q3: Are there any notable differences in the pharmacological activity between the enantiomers of this compound?
A3: Yes, the two enantiomers of this compound display distinct pharmacological profiles. While both enantiomers act as competitive α1-adrenoceptor antagonists, the (+)-enantiomer demonstrates significantly higher potency compared to the (-)-enantiomer []. This difference in potency is evident in both functional assays using isolated guinea pig aorta and in radioligand binding studies using rat cerebral cortex [].
Q4: What is the significance of understanding the disposition of dobutamine and its metabolites?
A4: Understanding the disposition of dobutamine, including its metabolism and excretion pathways, is crucial for optimizing its clinical use []. This knowledge helps in determining appropriate dosing regimens, understanding potential drug interactions, and predicting patient responses to therapy. The identification of this compound as a major metabolite in dogs, and subsequently in humans, has been essential in comprehensively characterizing the pharmacokinetic profile of dobutamine [, ].
Q5: What are the implications of this compound's pharmacological activity in the context of dobutamine administration?
A5: The pharmacological activity of this compound, particularly its role as an α1-adrenoceptor antagonist, adds a layer of complexity to the overall effects observed following dobutamine administration [, ]. While dobutamine itself primarily exerts inotropic and chronotropic effects through its interaction with β-adrenoceptors, the concurrent formation of this compound, specifically its (+)-enantiomer, might modulate the overall hemodynamic response.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




